molecular formula C7H6N2S B1265675 Thiocyanic acid, p-aminophenyl ester CAS No. 2987-46-4

Thiocyanic acid, p-aminophenyl ester

Cat. No. B1265675
CAS RN: 2987-46-4
M. Wt: 150.2 g/mol
InChI Key: NJYFRQQXXXRJHK-UHFFFAOYSA-N
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Patent
US05034410

Procedure details

To a -10° C., mechanically-stirred solution of aniline (21 g) and ammonium thiocyanate (52.1 g) in methanol (230 mL) was added a solution of bromine (38.7 g) in sodium bromide-saturated methanol. The rate of addition was adjusted such that the temperature of the reaction mixture did not rise above 0° C. After the addition was complete, the reaction mixture was stirred for one hour. The reaction mixture was then poured into a mixture of water (one liter), saturated aqueous sodium bicarbonate (500 mL) and ether (500 mL). The reaction mixture was then stirred for one hour and the phases separated. The organic phase was washed with brine, dried over magnesium sulfate and concentrated to yield an oil, which solidified upon trituration with hexane. The resulting solid was filtered and washed with hexane to afford 30.5 g of 4-thiocyanoaniline. Condensation of 4-thiocyanoaniline (5.7 g) with cyanoacetic acid, as described in Preparation 1, afforded 5.1 g of the title compound, α-cyano-4-thiocyanoacetanilide; m.p. 165°-166° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S-:8][C:9]#[N:10].[NH4+].BrBr.C(=O)(O)[O-].[Na+]>CO.[Br-].[Na+].CCCCCC.CCOCC.O>[S:8]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)[C:9]#[N:10] |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
52.1 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
230 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
38.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Br-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
did not rise above 0° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil, which
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(C#N)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.